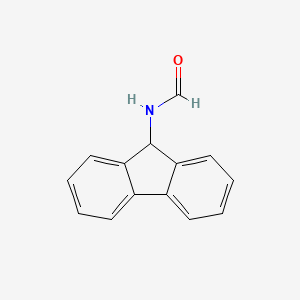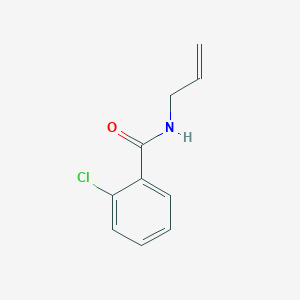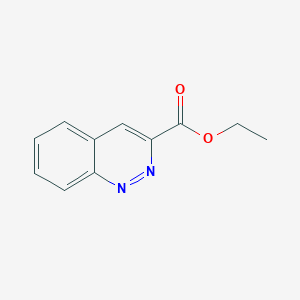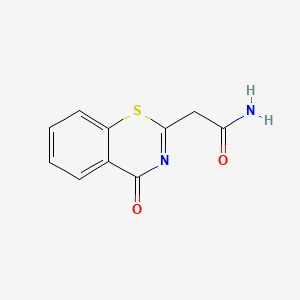
(5-(Methylsulfonyl)pyridin-2-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of “(5-(Methylsulfonyl)pyridin-2-yl)methanol” involves the use of hydrogen chloride, palladium on activated charcoal, and hydrogen in methanol . The reaction conditions include an inert atmosphere and room temperature . The yield of the reaction is reported to be around 89% .Molecular Structure Analysis
The molecular structure of “(5-(Methylsulfonyl)pyridin-2-yl)methanol” is represented by the InChI code 1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3 .Physical And Chemical Properties Analysis
“(5-(Methylsulfonyl)pyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 187.22. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Selective COX-2 Inhibition
One application of a similar compound, (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, involves its synthesis as a selective COX-2 inhibitor. This compound was designed based on docking studies and aimed to reduce the gastrointestinal adverse effects of nonsteroidal anti-inflammatory drugs (NSAIDs) while maintaining their anti-inflammatory and analgesic properties (Tabatabai, Rezaee, & Kiani, 2012).
Catalytic Methylation of Pyridines
A catalytic method for the methylation of pyridines using methanol and formaldehyde as key reagents was developed. This process involved an oscillating reactivity pattern, enabling electrophilic aromatic compounds to become nucleophilic after activation by reduction (Grozavu et al., 2020).
Photo-methylation and Methoxylation
Research on the photo-methylation and -methoxylation of methyl 2-pyridinecarboxylate in methanol has shown various position-specific modifications depending on the presence of added acid. This study highlights the nuanced chemical reactions influenced by different environmental conditions (Sugiyama et al., 1981).
In Situ Hydrolysis in Solvothermal Reactions
In solvothermal reactions involving certain pyridine derivatives in methanol, in situ formation of anionic ligands such as 5-((pyridin-3-yl)methylcarbamoyl)pyridine-2-carboxylate was observed. This process led to the creation of new 2D helical coordination polymers, underscoring the compound's utility in complex chemical syntheses (Li et al., 2008).
Methanol Activation in Biological Systems
Methanol activation in biological systems, such as in Methanosarcina barkeri, involves complex enzymatic processes. The methanol:2-mercaptoethanesulfonic acid methyltransferase plays a crucial role in this biological methanol conversion, highlighting the biological relevance of methanol-related compounds (van der Meijden et al., 1983).
Safety and Hazards
“(5-(Methylsulfonyl)pyridin-2-yl)methanol” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propiedades
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEUBPWEWYGUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286964 | |
| Record name | 5-(Methylsulfonyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Methylsulfonyl)pyridin-2-yl)methanol | |
CAS RN |
802894-10-6 | |
| Record name | 5-(Methylsulfonyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=802894-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methylsulfonyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3060685.png)
![2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3060686.png)
![2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol](/img/structure/B3060688.png)
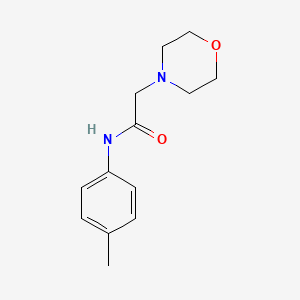
![5-nitroso-1H-indeno[1,2-b]pyridine](/img/structure/B3060695.png)
![Methyl 2-[(4-nitrophenyl)sulfanyl]acetate](/img/structure/B3060699.png)

